4-(3-Propoxyphenyl)piperidine
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Overview
Description
4-(3-Propoxyphenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Propoxyphenyl)piperidine typically involves the reaction of 3-propoxyphenyl magnesium bromide with piperidine. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach offers several advantages, including improved reaction efficiency, better control over reaction conditions, and reduced production costs .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Propoxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-(3-Propoxyphenyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(3-Propoxyphenyl)piperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity. This modulation is thought to be mediated through the activation of signaling pathways such as the PI3K/Akt and NF-κB pathways, which are involved in cell survival and apoptosis .
Comparison with Similar Compounds
Piperine: An alkaloid found in black pepper with similar piperidine structure but different functional groups.
Piperidine: The parent compound with a simpler structure.
4-Piperidino-Piperidine: Another piperidine derivative with different substituents
Uniqueness: 4-(3-Propoxyphenyl)piperidine is unique due to its specific propoxyphenyl substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H21NO |
---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
4-(3-propoxyphenyl)piperidine |
InChI |
InChI=1S/C14H21NO/c1-2-10-16-14-5-3-4-13(11-14)12-6-8-15-9-7-12/h3-5,11-12,15H,2,6-10H2,1H3 |
InChI Key |
JQPWHXCHPXHHKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2CCNCC2 |
Origin of Product |
United States |
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